MONO-DODECYL ITACONATE

Catalog No.
S1940744
CAS No.
107615-60-1
M.F
C17H29O4-
M. Wt
297.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MONO-DODECYL ITACONATE

CAS Number

107615-60-1

Product Name

MONO-DODECYL ITACONATE

IUPAC Name

3-dodecoxycarbonylbut-3-enoate

Molecular Formula

C17H29O4-

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C17H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-21-17(20)15(2)14-16(18)19/h2-14H2,1H3,(H,18,19)/p-1

InChI Key

JELFVXVEOTVGKC-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCOC(=O)C(=C)CC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(=C)CC(=O)[O-]

Mono-dodecyl itaconate is an organic compound derived from itaconic acid and dodecanol. It belongs to the class of itaconate esters, which are characterized by the presence of a carboxylic acid group and an ester group linked to an unsaturated carbon chain . The compound features a long alkyl chain (dodecyl group) attached to one of the carboxylic acid groups of itaconic acid, while the other carboxylic acid group remains free.

Due to its functional groups:

  • Esterification: The free carboxylic acid group can undergo further esterification reactions with alcohols to form disubstituted itaconate esters .
  • Polymerization: The compound can be polymerized to form poly(mono-dodecyl itaconate), a comb-like polymer with interesting solution properties .
  • Sulfonation: Mono-dodecyl itaconate can undergo sulfonation reactions to produce surfactants with enhanced water solubility .

While specific biological activities of mono-dodecyl itaconate are not extensively reported in the provided search results, itaconic acid and its derivatives have shown potential biological properties:

  • Antimicrobial activity: Some itaconate derivatives exhibit antimicrobial properties, which could be explored for mono-dodecyl itaconate.
  • Biodegradability: Polymers derived from itaconic acid have shown biodegradability, suggesting that mono-dodecyl itaconate and its polymers may also possess this property .

Mono-dodecyl itaconate can be synthesized through the following methods:

  • Direct esterification: Itaconic acid is reacted with dodecanol in the presence of an acid catalyst to form mono-dodecyl itaconate .
  • Anhydride reaction: Itaconic anhydride is reacted with dodecanol to form mono-dodecyl itaconate. This method is evidenced by the disappearance of the signal peak at 3.64 ppm in NMR spectroscopy, which is attributed to the methylene group of -CH2-O- in dodecanol .

Mono-dodecyl itaconate and its derivatives find applications in various fields:

  • Polymer synthesis: It serves as a monomer for the production of comb-like polymers with unique solution properties .
  • Surfactants: Sulfonated derivatives of mono-dodecyl itaconate can be used as surfactants in various industries .
  • Blend components: Poly(mono-dodecyl itaconate) can be blended with other polymers, such as tertiary polyamides, to create materials with specific properties .
  • Carbon nanotube functionalization: Mono-dodecyl itaconate has been used in the preparation of mono-dispersed carbon nanotubes, potentially enhancing their properties for various applications .

Poly(mono-dodecyl itaconate) has been studied for its interactions with other polymers:

  • Blends with tertiary polyamides: Specific interactions between poly(mono-dodecyl itaconate) and tertiary polyamides like poly(N,N-dimethylacrylamide) (PDMA) have been investigated, revealing interesting blend properties .
  • Compatibility studies: The compatibility of poly(mono-dodecyl itaconate) with other polymers can be explored to develop new materials with tailored properties.

Similar Compounds

Several compounds share structural similarities with mono-dodecyl itaconate:

  • Dibutyl itaconate: Used in the synthesis of poly(dodecyl itaconate), it differs in having two butyl ester groups instead of one dodecyl ester .
  • Mono-alkyl itaconates: A class of compounds with varying alkyl chain lengths, including mono-methyl itaconate and mono-ethyl itaconate .
  • Itaconic acid: The parent compound from which mono-dodecyl itaconate is derived .
  • Dodecyl acrylate: Another long-chain ester monomer, but lacking the second carboxylic acid group present in mono-dodecyl itaconate.
  • Maleic acid monoesters: Structurally similar compounds with a different arrangement of the double bond.

Mono-dodecyl itaconate is unique due to its combination of a long alkyl chain and a free carboxylic acid group, which allows for further functionalization and polymerization. This structure imparts specific properties to its polymers, such as the ability to form comb-like structures and interact with other polymers in blends .

XLogP3

6.4

Wikipedia

3-[(Dodecyloxy)carbonyl]but-3-enoate

Dates

Modify: 2024-04-15

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